molecular formula C7H2Br2ClNS B1593319 4,7-Dibromo-2-chlorobenzo[d]thiazole CAS No. 898747-94-9

4,7-Dibromo-2-chlorobenzo[d]thiazole

Cat. No.: B1593319
CAS No.: 898747-94-9
M. Wt: 327.42 g/mol
InChI Key: TXWNWETWXGSSSJ-UHFFFAOYSA-N
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Description

4,7-Dibromo-2-chlorobenzo[d]thiazole is a halogenated aromatic heterocyclic compound characterized by the presence of bromine and chlorine atoms on a benzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dibromo-2-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole. One common method is the direct halogenation of benzo[d]thiazole using bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromo-2-chlorobenzo[d]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used to oxidize the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) can be employed for the reduction of the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,7-Dibromo-2-chlorobenzo[d]thiazole has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,7-dibromo-2-chlorobenzo[d]thiazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with microbial cell membranes and inhibition of essential enzymes.

  • Anticancer Activity: Inhibition of signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

  • 4,7-Dibromobenzo[d]thiazole

  • 2-Chlorobenzo[d]thiazole

  • 4-Bromo-2-chlorobenzo[d]thiazole

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Biological Activity

4,7-Dibromo-2-chlorobenzo[d]thiazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, as well as its potential applications in drug discovery.

Chemical Structure and Properties

This compound features a benzothiazole core with two bromine atoms and one chlorine atom substituted on the aromatic ring. This specific substitution pattern is believed to enhance its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The compound has been shown to disrupt microbial cell membranes, leading to cell death. In various studies, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the compound's ability to interact with microbial cell membranes and inhibit essential enzymes involved in cell wall synthesis and metabolism .
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µM
Escherichia coli15 µM
Pseudomonas aeruginosa20 µM

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. This modulation leads to reduced cell viability and increased rates of programmed cell death .
Cancer Cell Line IC50 Value
MCF-7 (Breast Cancer)8 µM
HeLa (Cervical Cancer)10 µM
A549 (Lung Cancer)9 µM

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substitution pattern on the benzothiazole ring can significantly influence its biological activity.

  • Key Findings :
    • The presence of electron-withdrawing groups (e.g., bromine and chlorine) enhances antimicrobial activity.
    • Modifications that increase lipophilicity may improve membrane permeability, thereby enhancing overall bioactivity .

Case Studies

  • Antimicrobial Efficacy Study : A comparative study evaluated various benzothiazole derivatives for their antibacterial properties. Among them, this compound exhibited superior activity against E. coli, outperforming standard antibiotics such as ampicillin .
  • Anticancer Activity Evaluation : In vitro assays demonstrated that treatment with this compound led to a significant decrease in cell viability in MCF-7 cells after 48 hours of exposure. The study suggested that the compound induces apoptosis through caspase activation .

Properties

IUPAC Name

4,7-dibromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWNWETWXGSSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)N=C(S2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646588
Record name 4,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-94-9
Record name 4,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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